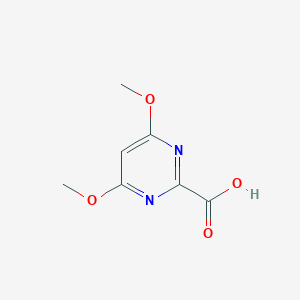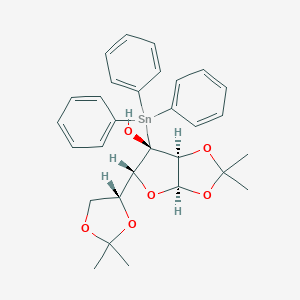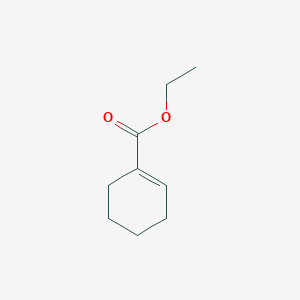
硫酸铒八水合物
描述
Erbium sulfate octahydrate is a chemical compound with the formula Er₂(SO₄)₃•8H₂O. It is a white crystalline solid that is soluble in water and has a molecular weight of 766.83 g/mol . This compound is known for its stability and is commonly used in various scientific and industrial applications.
科学研究应用
作用机制
Target of Action
Erbium sulfate octahydrate is primarily used in the manufacturing industry. Its primary targets are the materials it is applied to, such as glass and porcelain enamel glazes . It is also used as a dopant in the production of optical fibers .
Mode of Action
The compound interacts with its targets by imparting color and enhancing the properties of the materials. When used as a dopant in optical fibers, erbium sulfate octahydrate alters the optical properties of the fibers, improving their performance .
Biochemical Pathways
When used in the production of optical fibers, it affects the transmission of light signals, which is a physical rather than a biochemical process .
Result of Action
The application of erbium sulfate octahydrate results in coloration of glass and porcelain enamel glazes . In optical fibers, it enhances the transmission of light signals, improving the fiber’s performance .
Action Environment
The action of erbium sulfate octahydrate is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its solubility may vary depending on the solvent used . Its stability and efficacy in coloring glass and porcelain or doping optical fibers can also be affected by the manufacturing process and conditions .
生化分析
Biochemical Properties
Erbium sulfate octahydrate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, erbium ions can bind to proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, erbium sulfate octahydrate can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Cellular Effects
Erbium sulfate octahydrate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, erbium ions can modulate the activity of signaling molecules, leading to changes in cell function and behavior . Furthermore, erbium sulfate octahydrate can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of erbium sulfate octahydrate involves its interaction with biomolecules at the molecular level. Erbium ions can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. This binding can result in either inhibition or activation of the enzyme, depending on the context . Additionally, erbium sulfate octahydrate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erbium sulfate octahydrate can change over time. The compound’s stability and degradation are important factors to consider. Erbium sulfate octahydrate is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to erbium sulfate octahydrate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of erbium sulfate octahydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
Erbium sulfate octahydrate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound can interact with enzymes and cofactors involved in these pathways, influencing the overall metabolic flux and levels of specific metabolites . For example, erbium ions can affect the activity of sulfate-reducing enzymes, thereby modulating the production and utilization of sulfur-containing compounds within the cell.
Transport and Distribution
Within cells and tissues, erbium sulfate octahydrate is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, erbium sulfate octahydrate can accumulate in certain cellular compartments, depending on its interactions with intracellular molecules and structures.
Subcellular Localization
The subcellular localization of erbium sulfate octahydrate is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, erbium ions may localize to the nucleus, where they can interact with DNA and regulatory proteins, influencing gene expression and other nuclear processes.
准备方法
Synthetic Routes and Reaction Conditions
Erbium sulfate octahydrate can be synthesized by reacting erbium oxide (Er₂O₃) or erbium hydroxide (Er(OH)₃) with dilute sulfuric acid (H₂SO₄). The reaction typically involves dissolving the erbium oxide or hydroxide in the acid, followed by crystallization to obtain the octahydrate form .
Industrial Production Methods
In industrial settings, erbium sulfate octahydrate is produced by similar methods, but on a larger scale. The process involves the controlled reaction of erbium oxide with sulfuric acid, followed by purification and crystallization to ensure high purity and yield .
化学反应分析
Types of Reactions
Erbium sulfate octahydrate primarily undergoes reactions typical of sulfate compounds. These include:
Hydrolysis: In aqueous solutions, erbium sulfate octahydrate can hydrolyze to form erbium hydroxide and sulfuric acid.
Complexation: It can form complexes with various ligands, such as EDTA, due to the presence of the erbium ion (Er³⁺).
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs under ambient conditions.
Complexation: Ligands like EDTA are used, and the reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Hydrolysis: Erbium hydroxide (Er(OH)₃) and sulfuric acid (H₂SO₄).
Complexation: Various erbium-ligand complexes, depending on the ligand used.
相似化合物的比较
Similar Compounds
Erbium(III) oxide (Er₂O₃): Used in similar applications but differs in its physical state and solubility.
Erbium(III) chloride (ErCl₃): Another erbium compound used in research and industry, known for its solubility in water and different reactivity.
Erbium(III) nitrate (Er(NO₃)₃): Used in various chemical reactions and as a precursor for other erbium compounds.
Uniqueness
Erbium sulfate octahydrate is unique due to its high stability and solubility in water, making it suitable for a wide range of applications. Its ability to form complexes with various ligands and its use in optical applications further distinguish it from other erbium compounds .
属性
IUPAC Name |
erbium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNPRCXUVYGCAE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2H16O20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648465 | |
| Record name | Erbium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-52-4 | |
| Record name | Erbium sulfate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERBIUM SULFATE OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R3969825 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)


![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
